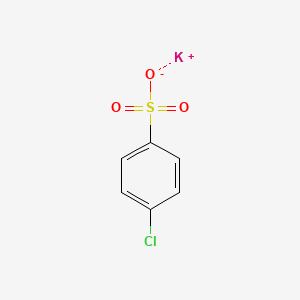

Potassium 4-chlorobenzenesulfonate

説明

Potassium 4-chlorobenzenesulfonate is an organic compound with the molecular formula C6H4ClKO3S. It is a potassium salt of 4-chlorobenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Potassium 4-chlorobenzenesulfonate can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 4-chlorobenzenesulfonyl chloride is treated with a solution of potassium hydroxide, resulting in the formation of this compound and water .

Industrial Production Methods

In industrial settings, the production of this compound often involves the sulfonation of chlorobenzene followed by neutralization with potassium hydroxide. The process includes the following steps:

Sulfonation: Chlorobenzene is reacted with sulfuric acid to form 4-chlorobenzenesulfonic acid.

Neutralization: The 4-chlorobenzenesulfonic acid is then neutralized with potassium hydroxide to produce this compound.

化学反応の分析

Types of Reactions

Potassium 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution: Products depend on the nucleophile used. For example, reacting with sodium hydroxide can produce 4-hydroxybenzenesulfonate.

Oxidation: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction can yield products like sulfonamides.

科学的研究の応用

Synthesis of Metal-Organic Compounds

Potassium 4-chlorobenzenesulfonate plays a crucial role in the synthesis of metal-organic compounds. It is particularly effective in the synthesis of alkyl-substituted benzenesulfonate esters through iron-catalyzed C(sp²)–C(sp³) cross-coupling reactions with Grignard reagents. This method utilizes an environmentally benign iron catalytic system, which employs urea ligands as additives, enhancing sustainability in chemical processes.

Experimental Procedure

- Reagents : Grignard reagents, aryl chlorides, iron catalysts.

- Conditions : The reaction is typically conducted under inert atmospheres to prevent moisture interference.

- Outcomes : The process yields high reactivity of aryl sulfonate esters, making them suitable for further functionalization.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as an anion dopant in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application enhances the sensitivity and accuracy of mass spectrometric analyses, particularly for neutral oligosaccharides.

Experimental Procedure

- Matrix Preparation : The compound is mixed with the sample matrix before MALDI-MS analysis.

- Results : Improved ionization efficiency leads to better detection limits and enhanced data quality.

Pharmaceutical Applications

The compound serves as a precursor in the synthesis of various pharmaceutical agents. For instance, it has been used in the production of sultamicillin salts, where 4-chlorobenzenesulfonic acid replaces benzenesulfonic acid to yield crystalline benzenesulfonate salts . These salts are important for developing antibiotics with enhanced properties.

Industrial Applications

This compound finds applications in the manufacturing of dyes and agricultural chemicals. Its role as a sulfonating agent allows for the introduction of sulfonyl groups into organic molecules, which is crucial for developing products with specific functional characteristics.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthesis of Metal-Organic Compounds | Used in iron-catalyzed C(sp²)–C(sp³) cross-coupling reactions | Environmentally friendly methods |

| Analytical Chemistry | Anion dopant for MALDI-MS | Enhanced sensitivity and accuracy |

| Pharmaceutical Synthesis | Precursor for sultamicillin and other drugs | Improved drug efficacy and stability |

| Industrial Manufacturing | Sulfonating agent for dyes and agricultural chemicals | Facilitates production of specialized products |

Case Study 1: Iron-Catalyzed Cross-Coupling

A study demonstrated the effectiveness of this compound in synthesizing complex organic molecules using iron catalysis. The results indicated a significant increase in reaction yields when using this compound compared to traditional methods, showcasing its potential for industrial applications.

Case Study 2: MALDI-MS Enhancement

Research on the use of this compound as an anion dopant revealed that its inclusion in sample matrices improved the detection rates of oligosaccharides by up to 30%, underscoring its value in analytical chemistry.

作用機序

The mechanism of action of potassium 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

4-Chlorobenzenesulfonic Acid: The parent acid form of potassium 4-chlorobenzenesulfonate.

4-Bromobenzenesulfonic Acid: Similar structure but with a bromine atom instead of chlorine.

4-Chlorobenzenesulfonyl Chloride: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its potassium salt form, which imparts different solubility and reactivity characteristics compared to its acid or chloride counterparts. This makes it particularly useful in specific industrial and research applications .

生物活性

Potassium 4-chlorobenzenesulfonate (K4CBS) is an organic compound with the molecular formula C₆H₄ClKO₃S. It is a potassium salt derived from 4-chlorobenzenesulfonic acid and has garnered attention for its diverse applications in chemistry, biology, and industry. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

K4CBS is synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with potassium hydroxide in an aqueous medium. This process yields K4CBS and water as byproducts. In industrial settings, it can also be produced via the sulfonation of chlorobenzene followed by neutralization with potassium hydroxide.

The biological activity of K4CBS primarily arises from its ability to interact with various biomolecules, including proteins and enzymes. The compound's sulfonate group can influence the conformation and activity of these biomolecules, potentially leading to inhibition or modification of their functions. Research indicates that K4CBS may act as a competitive inhibitor in certain enzymatic reactions, although specific targets remain to be fully elucidated .

Anticancer Properties

Recent studies have explored the potential anticancer properties of K4CBS. In vitro experiments demonstrated that K4CBS could inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy. The compound's mechanism appears to involve apoptosis induction in cancer cells, although further research is needed to clarify its efficacy and safety in vivo.

Drug Delivery Systems

K4CBS is being investigated as a potential drug delivery system due to its ability to form stable complexes with various therapeutic agents. This property could enhance the bioavailability and targeting of drugs, particularly in cancer treatment. Preliminary studies indicate that K4CBS can improve the solubility and stability of poorly soluble drugs, which is a significant challenge in pharmaceutical formulations .

Case Studies

- In Vitro Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that treatment with K4CBS resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to increased oxidative stress and apoptosis induction, highlighting its potential as an anticancer agent.

- Drug Formulation Research : In a formulation study, K4CBS was used as a stabilizing agent for a poorly soluble anticancer drug. The results indicated improved solubility and sustained release characteristics compared to formulations without K4CBS, suggesting its utility in enhancing drug delivery systems .

Comparative Analysis

To better understand the unique properties of K4CBS compared to similar compounds, the following table summarizes key characteristics:

| Compound | Structure | Solubility | Biological Activity |

|---|---|---|---|

| This compound | C₆H₄ClKO₃S | High (aqueous) | Anticancer activity; enzyme inhibition |

| 4-Chlorobenzenesulfonic Acid | C₆H₅ClO₃S | Moderate | Limited biological activity |

| 4-Bromobenzenesulfonic Acid | C₆H₄BrO₃S | Moderate | Antimicrobial properties |

特性

IUPAC Name |

potassium;4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAWBPGXIICWMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClKO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635420 | |

| Record name | Potassium 4-chlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78135-07-6 | |

| Record name | Potassium 4-chlorobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078135076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 4-chlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-chlorobenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the supramolecular structure of Potassium 4-chlorobenzenesulfonate?

A1: this compound (K4CBS) forms a polymeric structure, [K(C6H4ClO3S)]n, where chlorine atoms bridge potassium ions. [] Each potassium ion is hepta-coordinated, interacting with two chlorine ligands and five oxygen atoms from surrounding sulfonate groups. [] This bridging interaction through chlorine atoms contributes significantly to the overall supramolecular arrangement.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。